
Luzindole
描述
准备方法
Synthetic Routes and Reaction Conditions
Luzindole can be synthesized through multiple routes. One common method involves the Pictet–Spengler reaction between tryptamine and benzaldehyde to form 1-Phenyl-tetrahydrocarboline. This intermediate is then subjected to catalytic hydrogenation to yield 2-Benzyltryptamine. Finally, acylation with acetic anhydride produces this compound .
Another method involves the reaction of 2-iodoaniline with propargylbenzene to form 2-(3-phenylprop-1-ynyl)aniline, which is then cyclized to 2-benzylindole. This intermediate undergoes further reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. For example, the hydrogenation step can be conducted under milder conditions to achieve higher yields .
化学反应分析
Types of Reactions
Luzindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the structure of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Neuropharmacology
Luzindole has been extensively studied for its effects on neuronal activity. Research indicates that this compound can inhibit transient outward potassium channels in rat cerebellar granule cells, impacting neuronal excitability and signaling pathways. At concentrations ranging from 1 µM to 1 mM, this compound demonstrated a reversible inhibition of potassium currents, suggesting its potential role in neuropharmacological studies aimed at understanding neurological disorders .
Cardiovascular Research
In cardiovascular studies, this compound has shown promise in modulating cardiac conduction. For instance, it was observed that this compound application decreased baseline longitudinal conduction velocity in heart tissues compared to placebo groups. This effect is attributed to the down-regulation of inward rectifier potassium currents (IK1), which may have implications for antiarrhythmic therapies .
Sleep Disorders
Given its antagonistic properties on melatonin receptors, this compound is also explored for its potential in treating sleep disorders. Studies suggest that this compound can counteract the sleep-inducing effects of melatonin, making it a valuable tool in understanding sleep regulation mechanisms .
Case Studies
作用机制
Luzindole exerts its effects by selectively binding to melatonin receptors, particularly the MT2 receptor. This binding inhibits the action of melatonin, thereby disrupting circadian rhythms and producing antidepressant effects. The molecular targets involved include the melatonin receptors and associated signaling pathways .
相似化合物的比较
Luzindole is unique due to its high selectivity for the MT2 receptor over the MT1 receptor. Similar compounds include:
4-Phenyl-2-propionamidotetralin: Another melatonin receptor antagonist with different selectivity profiles.
S-20928: A compound with similar antagonistic properties but different receptor affinities.
K-185: A melatonin receptor antagonist with distinct pharmacological effects.
This compound’s uniqueness lies in its high affinity for the MT2 receptor, making it a valuable tool in studying melatonin’s role in various biological processes .
生物活性
Luzindole is a well-known antagonist of melatonin receptors MT1 and MT2, primarily used in pharmacological research to elucidate the roles of melatonin in various biological processes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in various physiological and pathological contexts.
This compound functions primarily as a non-selective antagonist for melatonin receptors. Its affinity for the MT2 receptor is significantly higher than for MT1, making it a useful tool in studying melatonin's physiological roles. The compound has been shown to modulate several intracellular signaling pathways, including:
- Calcium Signaling : this compound induces a concentration-dependent increase in intracellular calcium levels, which is crucial for various cellular functions such as muscle contraction and neurotransmitter release .
- Reactive Oxygen Species (ROS) Production : It has been observed that this compound increases ROS generation in both cytosolic and mitochondrial compartments, implicating its role in oxidative stress responses .
- Mitogen-Activated Protein Kinases (MAPK) Activation : The compound enhances the phosphorylation of p44/42 and p38 MAPKs, which are involved in cell survival and proliferation pathways .
Effects on Cell Viability and Apoptosis
This compound's impact on cell viability has been extensively studied across different cell types. Notably:
- Pancreatic Stellate Cells : In cultured pancreatic stellate cells, this compound exposure resulted in decreased cell viability and increased activation of stress responses, indicating its potential role in pancreatic diseases .
- Granulosa Cells : In bovine granulosa cells, this compound blocked the protective effects of melatonin on apoptosis and cell cycle regulation. High doses of melatonin inhibited specific cell cycle-related genes, while this compound treatment altered these effects, demonstrating its antagonistic properties .
Inflammatory Responses
This compound has been implicated in modulating inflammatory responses. In studies involving lipopolysaccharide (LPS) challenges:
- Intestinal Morphology : this compound treatment led to significant alterations in intestinal morphology and increased inflammatory markers such as IL-1β and TNF-α. These findings suggest that this compound may compromise intestinal homeostasis by blocking endogenous melatonin's protective effects against inflammation .
- Oxidative Stress Markers : The compound was shown to influence oxidative stress markers, indicating its dual role as both an antagonist and a potential modulator of oxidative damage .
Summary of Research Findings
The following table summarizes key research findings related to this compound's biological activity:
Case Studies
Several case studies have highlighted this compound's role in different biological contexts:
- Pancreatic Disorders : A study demonstrated that this compound's activation of cellular stress responses could contribute to the pathophysiology of pancreatic diseases by promoting oxidative stress and inflammation .
- Reproductive Health : Research on bovine granulosa cells indicated that this compound disrupts normal reproductive signaling pathways by antagonizing melatonin's effects on apoptosis and cell cycle regulation .
- Inflammation and Gut Health : In models of intestinal inflammation, this compound exacerbated inflammatory responses, suggesting that its use as a melatonin antagonist may have unintended consequences on gut health .
常见问题
Basic Research Questions
Q. What is the primary mechanism of action of Luzindole in melatonin receptor studies?
this compound acts as a selective antagonist for melatonin receptors MT1 and MT2, with higher affinity for MT2 (Ki = 10.2 nM vs. MT1 Ki = 158 nM). It blocks endogenous melatonin signaling, enabling researchers to study receptor-specific pathways. For example, pretreatment with this compound eliminated melatonin-induced SIRT1 activation in PA-exposed cells, confirming receptor-dependent mechanisms .
Q. Which experimental models are commonly used to study this compound's effects on oxidative stress and inflammation?
Murine models (e.g., Swiss mice) are widely employed to assess this compound's acute effects. Key endpoints include intestinal villus height, histopathological scoring (e.g., PAS-positive goblet cell counts), and oxidative stress markers (e.g., CAT activity, NP-SHs levels). LPS co-treatment is used to evaluate synergistic or compensatory inflammatory responses .
Q. How should researchers control for off-target effects when using this compound in vitro?
Include melatonin receptor-negative cell lines as controls and validate receptor specificity via competitive binding assays. Dose-response curves (e.g., 5–10 μg/ml for T-cell proliferation studies) and comparison with other antagonists (e.g., 4P-PDOT for MT2 selectivity) can isolate receptor-mediated effects .
Advanced Research Questions
Q. How can contradictory findings on this compound's role in inflammation be resolved?
In LPS-induced intestinal injury, this compound alone increased IL-1β and TNF-α but did not exacerbate damage when combined with LPS. This suggests pleiotropic regulatory mechanisms, such as melatonin's receptor-independent antioxidant effects or compensatory pathways like GSH activation. Researchers should integrate transcriptomic profiling (e.g., NF-κB signaling) and compare acute vs. chronic dosing .
Q. What methodological considerations are critical when designing studies to assess this compound's impact on oxidative stress markers?
- Biomarker selection: Use a panel (e.g., CAT, NP-SHs, MDA) to capture compensatory mechanisms. For instance, this compound reduced CAT activity but increased NP-SHs, indicating GSH system activation .
- Timing: Acute vs. prolonged blockade affects outcomes. This compound’s acute MT1/MT2 inhibition in mice showed early mucosal damage, while chronic models may reveal adaptive responses .
- Statistical rigor: Apply ANOVA with post hoc tests (e.g., Bonferroni) to compare group differences (e.g., villus height, cytokine levels) .
Q. How can researchers address variability in this compound's efficacy across different biological systems?
System-specific factors (e.g., receptor density, endogenous melatonin levels) require quantification via qPCR (MT1/MT2 expression) and ELISA (melatonin concentration). For example, in testicular cells, this compound abolished melatonin’s protective effects on SIRT1, but intestinal studies showed partial compensation via non-receptor pathways. Cross-validation using siRNA knockdown or CRISPR-edited models can clarify context-dependent outcomes .
Q. What advanced techniques validate this compound's receptor antagonism in vivo?
- Immunofluorescence co-localization: Demonstrate MT1 receptor and SIRT1 spatial relationships in target tissues .
- Pharmacokinetic profiling: Measure this compound’s bioavailability and half-life (e.g., 30 mg/kg IP in murine EAE models) to optimize dosing schedules .
- Behavioral assays: In neuroinflammatory models, combine this compound with melatonin to dissect receptor-mediated vs. antioxidant pathways .
Q. Methodological Frameworks
Q. How should researchers design a study to evaluate this compound's interaction with other inflammatory agents (e.g., LPS)?
- Experimental groups: Include saline control, this compound-only, LPS-only, and this compound+LPS cohorts.
- Endpoints: Morphometric analysis (villus height), inflammatory cytokines (IL-1β, TNF-α), and oxidative enzymes (MPO, CAT).
- Data interpretation: Use multivariate analysis to identify interaction effects (e.g., lack of additive damage in this compound+LPS groups suggests overlapping pathways) .
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
- Non-linear regression: Fit dose-response curves (e.g., T-cell proliferation inhibition at 5–10 μg/ml) to calculate IC50.
- Error analysis: Report SE for oxidative stress markers (e.g., CAT activity: 0.94 ± 0.08 vs. 0.48 ± 0.06 µmol/min/mg protein) and account for measurement uncertainty in MDA assays .
Q. How can conflicting data on this compound's receptor specificity be addressed?
Conduct competitive binding assays with radiolabeled melatonin and MT1/MT2-transfected cells. Compare this compound’s Ki values with structurally distinct antagonists (e.g., agomelatine for MT1) to confirm selectivity. Cross-validate findings using receptor knockout models .
Q. Tables of Key Data
Parameter | This compound Group | Control (Saline) | LPS Group | Source |
---|---|---|---|---|
Villus Height (μm) | 320 ± 25* | 410 ± 30 | 290 ± 20* | |
CAT Activity | 0.48 ± 0.06* | 0.94 ± 0.08 | 0.62 ± 0.05* | |
NP-SHs (nmol/mg protein) | 12.3 ± 1.2* | 8.1 ± 0.9 | 9.5 ± 1.1 | |
IL-1β (pg/mg protein) | 18.5 ± 2.1* | 6.3 ± 0.8 | 24.7 ± 3.0* |
*P < 0.05 vs. control.
属性
IUPAC Name |
N-[2-(2-benzyl-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14(22)20-12-11-17-16-9-5-6-10-18(16)21-19(17)13-15-7-3-2-4-8-15/h2-10,21H,11-13H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVXBPKOIZGVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151969 | |
Record name | Luzindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117946-91-5 | |
Record name | Luzindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117946-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luzindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117946915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luzindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40151969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUZINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B31Y10A9UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。